4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-5-imidazol-1-yl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3O4/c11-7-4-8(14(17)18)6(10(15)16)3-9(7)13-2-1-12-5-13/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXQKKIAHFIDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701219659 | |

| Record name | Benzoic acid, 4-fluoro-5-(1H-imidazol-1-yl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701219659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141669-65-9 | |

| Record name | Benzoic acid, 4-fluoro-5-(1H-imidazol-1-yl)-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141669-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-fluoro-5-(1H-imidazol-1-yl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701219659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid: Properties and Applications in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a benzoic acid moiety, a nitro group, a fluorine atom, and an imidazole ring, each contributing to its unique chemical reactivity and potential as a versatile building block for novel therapeutic agents.[1] The imidazole nucleus is a well-established pharmacophore found in numerous clinically successful drugs, valued for its ability to engage in various biological interactions.[2][3][4] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group and carboxylic acid provide multiple handles for synthetic diversification. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications in drug discovery and development.

Core Chemical and Physical Properties

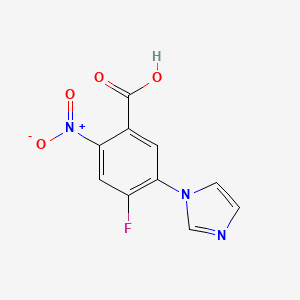

The molecular structure of this compound is presented below, along with its key physicochemical data.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1141669-65-9 | [1] |

| Molecular Formula | C₁₀H₆FN₃O₄ | [1] |

| Molecular Weight | 251.17 g/mol | [1] |

| Appearance | White to light yellow crystalline powder (predicted) | Inferred from similar compounds |

| Purity | ≥95.0% | [5] |

| Melting Point | Not experimentally determined. Expected to be >150 °C. | Inferred from related fluoronitrobenzoic acids |

| pKa | Carboxylic acid: ~2.0-3.0; Imidazole (protonated): ~6.0-7.0 (predicted) | Inferred from substituent effects[2][4] |

| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols.[1] Limited solubility in water and nonpolar solvents. | Inferred from related nitrobenzoic acids[6][7] |

Synthesis and Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 4,5-difluoro-2-nitrobenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (1.1 eq) and potassium carbonate (2.0 eq).

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with dilute HCl to precipitate the product.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity and Derivatization

The multifunctionality of this compound makes it a versatile platform for chemical elaboration.

Caption: Key reactivity and derivatization pathways.

-

Carboxylic Acid Group: The carboxylic acid functionality is a primary site for modification. Standard coupling reagents (e.g., HATU, EDC) can be used to form amide bonds with a wide range of amines, a cornerstone reaction in medicinal chemistry for building peptide-like structures or introducing diverse side chains. Esterification can be achieved under acidic conditions with alcohols.

-

Nitro Group: The nitro group is a powerful electron-withdrawing group that can be readily reduced to an amino group. Common reducing agents include tin(II) chloride, sodium dithionite, or catalytic hydrogenation (e.g., H₂ over Pd/C). The resulting aniline derivative is a key intermediate for further functionalization, such as diazotization followed by Sandmeyer-type reactions or the formation of sulfonamides and amides.

-

Imidazole Ring: The imidazole ring possesses a basic nitrogen atom that can be protonated or coordinated to metal centers. It can also participate in hydrogen bonding, which is often crucial for target binding in drug molecules.[2][3]

Spectroscopic and Analytical Data (Predicted)

As experimental spectra are not widely available, the following are predicted characteristics based on the analysis of the molecule's functional groups and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic Protons: Two singlets or doublets in the downfield region (δ 7.5-8.5 ppm). Imidazole Protons: Three distinct signals in the region of δ 7.0-8.0 ppm. Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which may be exchangeable with D₂O. |

| ¹³C NMR | Carbonyl Carbon: δ 165-175 ppm. Aromatic Carbons: Signals between δ 110-150 ppm, with carbons attached to electron-withdrawing groups (F, NO₂, COOH, imidazole) shifted downfield. |

| IR Spectroscopy | O-H stretch (acid): Broad band around 3000 cm⁻¹. C=O stretch (acid): ~1700 cm⁻¹. N-O stretch (nitro): Two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹. C-F stretch: ~1250 cm⁻¹. |

| Mass Spectrometry | Molecular Ion: [M-H]⁻ at m/z 250 in negative ion mode; [M+H]⁺ at m/z 252 in positive ion mode. Key Fragments: Loss of H₂O (18 Da), NO₂ (46 Da), and CO₂ (44 Da) are expected fragmentation pathways.[8][9] |

Applications in Research and Drug Discovery

The structural motifs within this compound suggest its utility as a scaffold in several areas of drug discovery:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that can be accessed from versatile building blocks like this one.

-

Antimicrobial Agents: The imidazole ring is a common feature in antifungal and antibacterial compounds.[10]

-

Oncology: Nitroaromatic compounds have been investigated as hypoxia-activated prodrugs, and the imidazole moiety is present in various anticancer agents.[11]

The molecule serves as a valuable starting material for creating libraries of compounds for high-throughput screening, leveraging the diverse reactivity of its functional groups.

Safety and Handling

While a detailed toxicological profile is not available, this compound should be handled with the standard precautions for laboratory chemicals.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- 1. CAS 1141669-65-9: 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitroben… [cymitquimica.com]

- 2. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 3. asianpubs.org [asianpubs.org]

- 4. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 5. 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid (CAS number 1141669-65-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzoic acid is a multifaceted chemical compound with significant applications in medicinal chemistry.[1] Its structure, which includes a benzoic acid moiety with nitro and fluorine groups, as well as an imidazole ring, makes it a valuable building block in the synthesis of pharmaceuticals.[1] The presence of a fluorine atom can increase the compound's lipophilicity and influence its biological activity, while the electron-withdrawing properties of the nitro group affect its acidity and reactivity.[1] The imidazole ring is of particular interest in medicinal chemistry for its potential interactions within biological systems.[1][2] This guide will delve into the technical aspects of this compound, providing a comprehensive resource for professionals in the field.

Core Properties

A thorough understanding of the physicochemical properties of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid is essential for its effective application.

| Property | Value |

| CAS Number | 1141669-65-9 |

| Molecular Formula | C10H6FN3O4[1] |

| Molecular Weight | 251.17 g/mol [1] |

| Appearance | White to light yellow crystalline powder[3] |

| Solubility | Soluble in organic solvents[1] |

Synthesis and Reactivity

The unique arrangement of functional groups in this compound dictates its synthetic routes and chemical reactivity. The electron-deficient aromatic ring, a result of the fluorine atom and nitro group, makes the fluorine atom susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4] This characteristic allows for the precise introduction of various nucleophiles.[4]

General Synthesis Workflow

The synthesis of this compound often starts from a difluorinated precursor, such as 2,4-difluoro-5-nitrobenzoic acid, which undergoes a nucleophilic aromatic substitution reaction with imidazole.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol:

-

Reaction Setup: A solution of 2,4-difluoro-5-nitrobenzoic acid and imidazole is prepared in a polar aprotic solvent like dimethylformamide (DMF). A base, such as potassium carbonate, is added to facilitate the reaction.

-

Reaction Execution: The mixture is heated and stirred, with the reaction progress monitored by techniques like thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, the mixture is cooled and acidified to precipitate the product. The crude product is then collected by filtration and purified, often by recrystallization.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably in the development of PARP (poly ADP-ribose polymerase) inhibitors like Olaparib.[5][6][7]

Role as a Key Intermediate for Olaparib

Olaparib is a targeted cancer therapy, particularly effective in patients with BRCA mutations.[5][6] The synthesis of Olaparib and its derivatives often utilizes intermediates derived from fluorinated benzoic acids.[5][8][9]

Synthetic Utility and Derivatization

The functional groups of this compound allow for a range of chemical modifications:

-

Nitro Group Reduction: The nitro group can be reduced to an amine, providing a reactive site for further functionalization, such as amide bond formation.[4]

-

Carboxylic Acid Transformations: The carboxylic acid group can undergo esterification or amidation, allowing for the attachment of various molecular fragments.[4]

This versatility makes it a valuable building block for creating diverse chemical libraries for drug screening.[10]

Logical Workflow for Derivatization

Caption: Derivatization pathway of this compound for drug synthesis.

Conclusion

This compound is a cornerstone intermediate in modern medicinal chemistry. Its unique structural features and versatile reactivity have cemented its importance in the synthesis of complex, life-saving pharmaceuticals. For researchers and drug development professionals, a comprehensive understanding of this compound's properties and synthetic applications is essential for innovation in the field.

References

- 1. CAS 1141669-65-9: 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitroben… [cymitquimica.com]

- 2. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 8. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN105085408A - Preparation method of Olaparib intermediate - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid

Introduction: Strategic Importance of Fluorinated Imidazole-Containing Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine atoms and imidazole moieties into molecular scaffolds represents a cornerstone of contemporary medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The imidazole ring, a ubiquitous heterocycle in biologically active molecules, is prized for its hydrogen bonding capabilities and its role as a versatile pharmacophore.[2] The convergence of these two structural features in a single molecule, such as 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid, yields a highly valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis of this compound, delving into the mechanistic underpinnings of the reaction and furnishing a detailed experimental protocol suitable for researchers and professionals in drug development.

Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach

The most direct and efficient route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high reactivity of an electron-deficient aromatic ring towards nucleophilic attack. The chosen precursor for this synthesis is 4,5-difluoro-2-nitrobenzoic acid.

Rationale for the Selection of Starting Materials

The selection of 4,5-difluoro-2-nitrobenzoic acid as the starting material is predicated on several key factors:

-

Activation of the Aromatic Ring: The presence of a strongly electron-withdrawing nitro group (-NO₂) at the ortho position and a fluorine atom at the para position to the leaving group (the second fluorine atom) significantly activates the aromatic ring towards nucleophilic attack. This activation is crucial for the reaction to proceed under reasonably mild conditions.

-

Fluorine as a Leaving Group: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack.

-

Regioselectivity: The substitution is expected to occur regioselectively at the C-5 position. The nitro group at C-2 exerts a stronger activating effect on the para-positioned fluorine at C-5 compared to the meta-positioned fluorine at C-4.

Imidazole is selected as the nucleophile due to the nucleophilic character of the N-1 nitrogen atom, which readily attacks the electron-deficient carbon of the aromatic ring.

Visualizing the Reaction Pathway

The overall synthetic transformation can be depicted as follows:

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |

| 4,5-Difluoro-2-nitrobenzoic acid | 203.10 | ≥98% | Commercially Available[3][4] |

| Imidazole | 68.08 | ≥99% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | 138.21 | ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | Commercially Available |

| Ethyl Acetate | 88.11 | ACS Grade | Commercially Available |

| Hexanes | - | ACS Grade | Commercially Available |

| Hydrochloric Acid (HCl) | 36.46 | 1 M (aq) | Commercially Available |

| Deionized Water | 18.02 | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Granular | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-difluoro-2-nitrobenzoic acid (10.15 g, 50 mmol).

-

Addition of Reagents: Add imidazole (3.74 g, 55 mmol, 1.1 equivalents) and potassium carbonate (13.82 g, 100 mmol, 2.0 equivalents) to the flask.

-

Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1 with 1% acetic acid). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL of ice-cold deionized water.

-

Acidify the aqueous mixture to a pH of approximately 3-4 by the slow addition of 1 M hydrochloric acid. A precipitate will form.

-

Stir the mixture for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (3 x 50 mL).

-

-

Purification:

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

-

Dissolve the crude solid in a minimal amount of hot ethanol and add hot deionized water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to a constant weight.

-

Visualizing the Experimental Workflow

Caption: Flowchart of the synthesis and characterization process.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data:

| Property | Value |

| Molecular Formula | C₁₀H₆FN₃O₄ |

| Molecular Weight | 251.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 180-200 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, DMSO-d₆):

-

δ 13.5 (s, 1H, -COOH)

-

δ 8.25 (d, J = 7.5 Hz, 1H, Ar-H)

-

δ 8.10 (s, 1H, Imidazole-H)

-

δ 7.80 (s, 1H, Imidazole-H)

-

δ 7.55 (d, J = 12.5 Hz, 1H, Ar-H)

-

δ 7.20 (s, 1H, Imidazole-H)

-

-

¹³C NMR (126 MHz, DMSO-d₆):

-

δ 165.0 (C=O)

-

δ 155.0 (d, JCF = 250 Hz, C-F)

-

δ 145.0 (C-NO₂)

-

δ 138.0 (Imidazole-CH)

-

δ 130.0 (Ar-C)

-

δ 125.0 (Ar-CH)

-

δ 120.0 (Imidazole-CH)

-

δ 118.0 (d, JCF = 20 Hz, C-H)

-

δ 115.0 (Imidazole-CH)

-

δ 110.0 (Ar-C)

-

-

¹⁹F NMR (470 MHz, DMSO-d₆):

-

δ -120.0 (s)

-

Infrared (IR) Spectroscopy

-

IR (KBr, cm⁻¹):

-

3100-2500 (broad, O-H stretch of carboxylic acid)

-

1710 (C=O stretch)

-

1540, 1350 (N-O stretch of nitro group)

-

1250 (C-F stretch)

-

Mass Spectrometry (MS)

-

ESI-MS: m/z 252.04 [M+H]⁺, 250.03 [M-H]⁻

Safety Considerations

-

4,5-Difluoro-2-nitrobenzoic acid: Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Imidazole: Corrosive and harmful if swallowed. Avoid inhalation and contact with skin and eyes.

-

N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Work in a well-ventilated fume hood and wear appropriate gloves.

-

Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of 4,5-difluoro-2-nitrobenzoic acid with imidazole is a robust and efficient method for producing this valuable building block. The procedure outlined in this guide is based on established chemical principles and provides a clear pathway for obtaining the target compound in good yield and high purity. The detailed characterization data serves as a benchmark for confirming the successful synthesis of the molecule. This technical guide is intended to empower researchers and drug development professionals with the knowledge and practical steps necessary to incorporate this important scaffold into their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

In-Depth Technical Guide to the Solubility Profile of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid, a novel compound of interest for pharmaceutical research and development. In the absence of established experimental data for this specific molecule, this guide synthesizes theoretical principles with field-proven experimental methodologies to offer a robust strategy for its complete solubility assessment. The protocols detailed herein are designed to be self-validating and adhere to the highest standards of scientific integrity, providing researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible solubility data. This document outlines the determination of both kinetic and thermodynamic solubility, the influence of pH, temperature, and solvent systems, and the assessment of solubility in biorelevant media to predict in vivo behavior.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic agent is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] this compound is a complex heterocyclic compound with structural motifs that suggest a nuanced solubility profile. A thorough understanding of its solubility is therefore paramount for its progression in the drug development pipeline.

This guide provides a first-principles approach to characterizing the solubility of this compound. We will first dissect the molecule's structural components to postulate its likely solubility behavior. Subsequently, a multi-faceted experimental plan will be detailed, designed to provide a comprehensive understanding of its solubility under a range of conditions.

Theoretical Solubility Profile Assessment

A predictive analysis of the solubility of this compound can be derived from its constituent functional groups: a nitrobenzoic acid core, a fluorine substituent, and an imidazole ring.

-

Nitrobenzoic Acid Core : Benzoic acid and its derivatives exhibit a wide range of solubilities depending on the nature and position of their substituents.[3] The carboxylic acid group imparts ionizable character, suggesting that the solubility of this compound will be highly pH-dependent.[4][5] The nitro group, being electron-withdrawing, increases the acidity of the carboxylic acid compared to benzoic acid itself.[6]

-

Fluorine Substituent : The introduction of a fluorine atom can have multifaceted effects on a molecule's physicochemical properties.[7][8] While often increasing lipophilicity, which might decrease aqueous solubility, fluorine's high electronegativity can also influence the pKa of nearby functional groups, thereby modulating solubility.[7][8][9]

-

Imidazole Ring : The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. It is generally a polar group that can participate in hydrogen bonding, which tends to enhance aqueous solubility.[10][11][12] Imidazole is amphoteric, meaning it can act as both a weak acid and a weak base, further contributing to a complex pH-solubility profile.[11][12]

Based on this analysis, it is hypothesized that this compound will exhibit low intrinsic solubility in pure water, with solubility increasing significantly at pH values above the pKa of the carboxylic acid and below the pKa of the protonated imidazole ring.

Comprehensive Experimental Solubility Determination

A holistic understanding of the solubility profile requires a multi-pronged experimental approach. This section details the recommended protocols for determining the kinetic and thermodynamic solubility of this compound.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In early drug discovery, distinguishing between kinetic and thermodynamic solubility is crucial.[2][13][14]

-

Kinetic Solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput screening method that provides an early indication of potential solubility issues.[9][13][15][16]

-

Thermodynamic Solubility , often considered the "gold standard," is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[17][18] This measurement is more time-consuming but provides the true solubility of the compound under specific conditions.

The following diagram illustrates the conceptual workflow for both types of solubility assays.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Recommended Experimental Protocols

The shake-flask method is the benchmark for determining thermodynamic solubility.[7][17]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired test medium (e.g., purified water, various buffers).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The determined concentration represents the thermodynamic solubility under the tested conditions.

Given the presence of ionizable groups, determining the solubility as a function of pH is critical.[5][19]

Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 7.4). According to ICH guidelines, buffers at pH 1.2, 4.5, and 6.8 are recommended.[11][20][21]

-

Solubility Measurement: Perform the shake-flask method as described in section 3.2.1 for each buffer.

-

Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH to generate the pH-solubility profile.

Temperature can significantly influence solubility, and understanding this relationship is important for formulation and storage considerations.[22][23]

Protocol:

-

Temperature Control: Set up a series of shake-flask experiments in a single, relevant medium (e.g., pH 7.4 buffer).

-

Incubation: Incubate each set of samples at a different, precisely controlled temperature (e.g., 4°C, 25°C, 37°C, 50°C).

-

Analysis: Following equilibration, determine the solubility at each temperature as previously described.

-

Thermodynamic Calculation: The data can be used to calculate thermodynamic parameters of dissolution, such as the enthalpy of solution, using the van't Hoff equation.[22]

For formulation development, understanding the solubility in various organic solvents and co-solvent systems is essential.

Protocol:

-

Solvent Selection: Choose a range of pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, PEG 400).

-

Binary Systems: Prepare a series of binary solvent systems with water at different volume ratios (e.g., 10%, 20%, 50% v/v of the organic co-solvent).

-

Solubility Determination: Measure the solubility of this compound in each pure solvent and co-solvent mixture using the shake-flask method.

-

Modeling: The data can be used to develop and validate cosolvency models, such as the log-linear model, to predict solubility in other solvent mixtures.[3][4][24]

To better predict in vivo performance, solubility should be assessed in biorelevant media that mimic the composition of human gastrointestinal fluids.[25][26][27][28]

Protocol:

-

Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and lecithin to simulate the conditions in the small intestine before and after a meal.[25][26][27][28]

-

Solubility Measurement: Determine the solubility in FaSSIF and FeSSIF using the shake-flask method at 37°C.

-

Interpretation: The results will provide insights into the potential for food effects on the drug's absorption and bioavailability.

The following diagram illustrates the key experimental variables to be investigated for a comprehensive solubility profile.

Caption: Key Experimental Variables for Solubility Profiling.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative solubility data should be summarized in tabular format.

Table 1: Hypothetical Thermodynamic Solubility Data

| Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Purified Water | 25 | ||

| pH 1.2 Buffer | 37 | ||

| pH 4.5 Buffer | 37 | ||

| pH 6.8 Buffer | 37 | ||

| FaSSIF (pH 6.5) | 37 | ||

| FeSSIF (pH 5.0) | 37 |

Table 2: Hypothetical Solubility in Different Solvents at 25°C

| Solvent | Solubility (mg/mL) |

| Water | |

| Ethanol | |

| Propylene Glycol | |

| PEG 400 | |

| Acetone | |

| Acetonitrile |

Conclusion

A comprehensive understanding of the solubility profile of this compound is a prerequisite for its successful development as a therapeutic agent. This technical guide has provided a robust framework for achieving this, combining theoretical predictions based on its chemical structure with a detailed, multi-faceted experimental plan. By systematically investigating the impact of pH, temperature, solvent composition, and biorelevant media on both kinetic and thermodynamic solubility, researchers can generate the critical data needed to guide formulation strategies, predict in vivo performance, and ultimately, de-risk the development process. The adoption of these standardized and self-validating protocols will ensure the generation of high-quality, reliable data, paving the way for the informed advancement of this promising compound.

References

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 5. Role of API pH in Formulation Development [pharmaspecialists.com]

- 6. Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. who.int [who.int]

- 12. researchgate.net [researchgate.net]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. tandfonline.com [tandfonline.com]

- 18. creative-biolabs.com [creative-biolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. database.ich.org [database.ich.org]

- 21. ema.europa.eu [ema.europa.eu]

- 22. scribd.com [scribd.com]

- 23. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. biorelevant.com [biorelevant.com]

- 26. pharmalesson.com [pharmalesson.com]

- 27. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 28. dissolutiontech.com [dissolutiontech.com]

The Tripartite Threat: A Technical Guide to the Biological Potential of Nitroimidazole Benzoic Acid Derivatives

Executive Summary

The confluence of well-established pharmacophores into novel molecular architectures represents a cornerstone of modern drug discovery. This guide delves into the synergistic potential of combining the nitroimidazole scaffold, a renowned agent in antimicrobial and antiparasitic chemotherapy, with the versatile benzoic acid moiety. We will explore the mechanistic underpinnings, biological activities, and key experimental methodologies for evaluating this promising class of compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and harness the therapeutic potential of nitroimidazole benzoic acid derivatives against a tripartite of global health threats: microbial infections, parasitic diseases, and cancer.

Introduction: A Strategic Molecular Alliance

The 5-nitroimidazole core is a privileged structure in medicine, most famously represented by metronidazole.[1] Its biological activity is intrinsically linked to the reductive activation of the nitro group under the low-oxygen conditions characteristic of anaerobic bacteria, protozoa, and the hypoxic microenvironments of solid tumors.[][3] This activation generates reactive nitroso radicals that induce cytotoxic damage, primarily through the disruption of DNA structure and protein function.[][4]

Separately, the benzoic acid scaffold is a frequent component in a multitude of approved drugs, valued for its ability to modulate pharmacokinetic properties such as solubility, membrane permeability, and protein binding. Its derivatives have demonstrated a wide array of biological activities, including significant anticancer potential.[5]

The strategic fusion of these two moieties into a single derivative is hypothesized to yield compounds with enhanced or novel biological profiles. The benzoic acid portion can be systematically modified to fine-tune physicochemical properties, potentially overcoming resistance mechanisms, improving target specificity, and enhancing efficacy. This guide provides a comprehensive examination of the realized potential of this molecular alliance.

Antiparasitic Activity: Exploiting Anaerobic Metabolism

Nitroimidazole benzoic acid derivatives retain the core mechanism of their parent nitroimidazoles, making them potent agents against anaerobic protozoa.

Mechanism of Action

The efficacy of nitroimidazoles against parasites like Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis is dependent on their unique, low-redox-potential metabolic pathways.[4][6] Within the parasite, cellular enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) transfer electrons to the nitro group of the compound.[1] This one-electron reduction forms a highly reactive nitro radical anion.[1] This radical can then covalently bind to and fragment parasitic DNA, leading to rapid cell death.[4][6] The benzoic acid substituent can influence the compound's uptake and intracellular concentration, thereby modulating its overall potency.

Data on Antiparasitic Activity

Numerous studies have demonstrated the potent activity of novel nitroimidazole derivatives. Derivatisation of the core scaffold has yielded compounds with significantly improved efficacy, particularly against metronidazole-resistant strains of G. lamblia.

| Compound Class | Target Organism | EC50 (µM) | Reference |

| Metronidazole | G. lamblia (MtzS) | 6.1 | [7] |

| Metronidazole | G. lamblia (MtzR) | 18.0 | [7] |

| Nitroimidazole Carboxamides | G. lamblia (MtzR) | 0.1 - 2.5 | [7] |

| Nitroimidazole Carboxamides | E. histolytica | 1.7 - 5.1 | [7] |

| Nitroimidazole Carboxamides | T. vaginalis | 0.6 - 1.4 | [7] |

Experimental Protocol: In Vitro Susceptibility Testing for Giardia lamblia

This protocol outlines a standard method for determining the 50% effective concentration (EC50) of a compound against G. lamblia trophozoites.

Materials:

-

Giardia lamblia trophozoites (e.g., WB strain)

-

TYI-S-33 medium supplemented with bovine bile and fetal bovine serum

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

Metronidazole (as a positive control)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Culture Maintenance: Maintain G. lamblia trophozoites in TYI-S-33 medium at 37°C in anaerobic conditions.

-

Compound Preparation: Prepare serial two-fold dilutions of the test compound and metronidazole in TYI-S-33 medium directly in the 96-well plates. Include a vehicle control (DMSO) and a no-drug control.

-

Inoculation: Adjust the concentration of trophozoites to 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well of the plate.

-

Incubation: Incubate the plates anaerobically at 37°C for 48 hours.

-

Viability Assessment: After incubation, equilibrate the plates to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Convert luminescence readings to percentage of inhibition relative to the no-drug control. Calculate the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Anticancer Activity: Targeting the Hypoxic Tumor Microenvironment

The hypoxic cores of solid tumors provide an ideal environment for the selective activation of nitroimidazole-based bioreductive prodrugs.

Mechanism of Action

Solid tumors often outgrow their blood supply, resulting in regions of severe oxygen deprivation (hypoxia).[8] Cancer cells in these regions upregulate specific oxidoreductase enzymes.[3] Nitroimidazole benzoic acid derivatives can diffuse into these hypoxic zones where they are reduced by these enzymes into cytotoxic agents.[8][9] This process is inhibited by oxygen, which rapidly re-oxidizes the initial radical anion back to the parent compound, thus sparing well-oxygenated normal tissues.[3] The resulting cytotoxic species cause DNA damage and protein adducts, leading to replication stress, cell cycle arrest, and ultimately, apoptotic or cytostatic cell death.[8]

Data on Anticancer Activity

Studies on N-alkyl-nitroimidazoles have demonstrated their cytotoxic potential against various cancer cell lines, with some compounds showing selectivity for tumor cells over normal cells.

| Compound | Cell Line | LC50 (µM) | Reference |

| N-methyl-nitroimidazole | Vero (Normal Kidney) | 27.00 ± 2.8 | [10] |

| N-methyl-nitroimidazole | A549 (Lung Carcinoma) | 17.00 ± 1.7 | [10] |

| N-methyl-nitroimidazole | MDA-MB-231 (Breast Adenocarcinoma) | 16.67 ± 2.3 | [10] |

| N-ethyl-nitroimidazole | Vero (Normal Kidney) | 33.00 ± 7.1 | [10] |

| N-ethyl-nitroimidazole | A549 (Lung Carcinoma) | 14.67 ± 2.5 | [10] |

| N-ethyl-nitroimidazole | MDA-MB-231 (Breast Adenocarcinoma) | 17.33 ± 2.1 | [10] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound stock solution (in DMSO)

-

Doxorubicin (as a positive control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C, 5% CO2.

-

Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle and no-treatment controls.

-

Incubation: Incubate the plates for 48-72 hours. For hypoxia studies, place plates in a hypoxic chamber (e.g., <1% O2) during this incubation.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the LC50 (lethal concentration 50%) or IC50 (inhibitory concentration 50%) from the dose-response curve.[11]

Antimicrobial Activity: A Broad-Spectrum Approach

While renowned for activity against anaerobes, modifications to the nitroimidazole benzoic acid structure can broaden their spectrum to include other bacteria and fungi.

Mechanism of Action

The primary mechanism against anaerobic bacteria mirrors the antiparasitic action: reductive activation of the nitro group to generate DNA-damaging radicals.[] This makes them highly effective against anaerobic pathogens. The activity against other microbes may be less dependent on the nitro group and more influenced by the overall structure, allowing the molecule to inhibit other essential cellular processes.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Test compound stock solution (in DMSO)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB across the wells of a 96-well plate.[13] Reserve wells for positive (no drug) and negative (no bacteria) controls.

-

Inoculum Preparation: From a fresh culture plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13]

-

Final Inoculum: Dilute the standardized suspension into CAMHB to achieve a final target concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

-

Inoculation: Add 100 µL of the final bacterial inoculum to each well (except the negative control).[15]

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[13]

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[14]

Synthesis and Future Directions

The synthesis of nitroimidazole benzoic acid derivatives is typically achieved through standard coupling reactions. For instance, an amino or hydroxyl functional group on the nitroimidazole core can be reacted with an activated benzoic acid (like an acid chloride) or via carbodiimide-mediated coupling.[16][17] This modularity allows for the creation of large libraries of compounds for screening.

The research presented herein underscores the vast potential of nitroimidazole benzoic acid derivatives. Their ability to be selectively activated in low-oxygen environments makes them highly attractive candidates for development as next-generation antiparasitics and hypoxia-activated anticancer agents. Future work must focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by rigorous in vivo efficacy and toxicological evaluations to identify lead candidates for clinical development.

References

- 1. elearning.unimib.it [elearning.unimib.it]

- 3. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobials for parasitic diseases | Abdominal Key [abdominalkey.com]

- 7. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. openmedscience.com [openmedscience.com]

- 10. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [benthamopen.com]

- 11. scispace.com [scispace.com]

- 12. woah.org [woah.org]

- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. CN103360370A - Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs - Google Patents [patents.google.com]

- 17. jocpr.com [jocpr.com]

4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid mechanism of action

An In-Depth Technical Guide to the Proposed Mechanism of Action of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a multifaceted organic compound featuring a nitroimidazole core, a structural motif central to a class of highly effective antimicrobial agents. The strategic inclusion of a fluorine atom and a benzoic acid group suggests a nuanced modulation of its physicochemical and pharmacokinetic properties, positioning it as a compound of significant interest for researchers, scientists, and drug development professionals. This guide synthesizes the established principles of nitroimidazole bioactivity to propose a detailed mechanism of action for this specific molecule. It further outlines a comprehensive suite of experimental protocols to empirically validate this proposed mechanism, thereby providing a self-validating framework for its investigation.

Introduction and Molecular Profile

This compound is characterized by a complex and functionally rich structure.[1] This includes a benzoic acid moiety substituted with a nitro group and a fluorine atom, alongside an imidazole ring.[1] The nitro group is a key electrophilic center, the imidazole ring can participate in various biological interactions, and the fluorine atom can enhance lipophilicity and metabolic stability.[1][2] This unique combination of functional groups suggests a potential for targeted biological activity, particularly in environments conducive to the chemical transformations of the nitroimidazole scaffold.

Proposed Core Mechanism of Action: A Prodrug-Based Cytotoxic Approach

Based on its structural homology to the nitroimidazole class of antibiotics, this compound is proposed to function as a prodrug that is selectively activated in low-oxygen environments, characteristic of anaerobic bacteria and certain parasitic protozoa.[3][4][] The mechanism can be dissected into a multi-stage process:

Stage 1: Cellular Uptake The compound is presumed to passively diffuse across the cell membranes of susceptible microorganisms.[3] Its lipophilicity, potentially enhanced by the fluorine atom, may facilitate this process.[2][6]

Stage 2: Reductive Activation of the Nitro Group In the anaerobic or microaerophilic environment of the target cell, the nitro group of the compound is reduced by nitroreductases.[3][] These enzymes, which are largely absent or inactive in aerobic mammalian cells, transfer electrons from donor molecules like NADH or NADPH to the nitro group.[] This selective activation is the cornerstone of the targeted cytotoxicity of nitroimidazoles.

Stage 3: Generation of Cytotoxic Free Radicals The reduction of the nitro group results in the formation of highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals such as the nitro anion radical.[3][4]

Stage 4: Multi-pronged Cellular Damage These reactive intermediates are the ultimate effectors of the compound's cytotoxic action, leading to cell death through at least two primary pathways:

-

DNA Damage: The generated free radicals can directly interact with microbial DNA, causing strand breaks and destabilization of the double helix structure.[4][] This inhibits DNA replication and transcription, ultimately leading to apoptosis.[3][]

-

Disruption of Redox Homeostasis: There is evidence to suggest that nitroimidazoles can interfere with the cellular redox system.[7] They may deplete intracellular thiol pools and inhibit key enzymes like thioredoxin reductase, which are crucial for maintaining the appropriate redox balance within the cell.[7]

The following diagram illustrates this proposed signaling pathway:

Caption: Proposed mechanism of action for this compound.

The Influence of Fluorine Substitution

The presence of a fluorine atom can significantly modulate the biological and pharmacological properties of a molecule.[2][6] In the context of this compound, the fluorine atom is anticipated to:

-

Enhance Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and enhancing its bioavailability.[1][2]

-

Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can lead to a longer biological half-life and sustained therapeutic effect.[6]

-

Modulate Electronic Properties: The high electronegativity of fluorine can alter the electron distribution within the molecule, which may influence its interaction with target enzymes like nitroreductases.[2]

Experimental Protocols for Mechanism Validation

To empirically test the proposed mechanism of action, a series of well-established in vitro assays can be employed. The following protocols provide a framework for a comprehensive investigation.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Anaerobic Bacteria

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a target anaerobic bacterium.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in an appropriate anaerobic broth medium (e.g., supplemented Brucella broth).

-

Inoculate each well with a standardized suspension of the anaerobic test organism (e.g., Bacteroides fragilis or Clostridium difficile) to a final concentration of approximately 5 x 105 CFU/mL.

-

Include positive control wells (no compound) and negative control wells (no bacteria).

-

Incubate the plates under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 37°C for 24-48 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.

Protocol 2: In Vitro Nitroreductase Activity Assay

Objective: To determine if the compound is a substrate for nitroreductase enzymes.

Methodology:

-

Express and purify a nitroreductase enzyme (e.g., from Escherichia coli or the target anaerobic organism).

-

Prepare a reaction mixture containing the purified nitroreductase, a suitable buffer (e.g., potassium phosphate buffer), and an electron donor (e.g., NADH or NADPH).

-

Initiate the reaction by adding this compound to the reaction mixture.

-

Monitor the oxidation of NADH/NADPH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

A decrease in absorbance indicates that the compound is being reduced by the nitroreductase.

The following diagram illustrates the experimental workflow for the nitroreductase assay:

Caption: Workflow for the in vitro nitroreductase activity assay.

Protocol 3: DNA Damage Assessment via Comet Assay

Objective: To visualize and quantify DNA damage in bacterial cells exposed to the compound.

Methodology:

-

Treat the target anaerobic bacteria with varying concentrations of this compound for a defined period.

-

Embed the treated cells in low-melting-point agarose on a microscope slide.

-

Lyse the cells to remove cell membranes and proteins, leaving behind the nucleoids.

-

Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using appropriate software.

Protocol 4: Quantification of Intracellular Thiols using Ellman's Reagent

Objective: To measure the depletion of intracellular free thiols in bacteria treated with the compound.

Methodology:

-

Expose the target anaerobic bacteria to the compound for a specified time.

-

Harvest the cells and prepare a cell lysate.

-

Add Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) to the cell lysate.

-

DTNB reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.

-

A decrease in absorbance in treated cells compared to untreated controls indicates a depletion of intracellular thiols.

Quantitative Data Summary

The following table presents a hypothetical summary of expected results from the proposed experimental protocols, which would support the proposed mechanism of action.

| Assay | Parameter Measured | Expected Result for Active Compound |

| MIC Assay | Minimum Inhibitory Concentration | Low MIC value against anaerobic bacteria |

| Nitroreductase Assay | NADH Oxidation Rate | Increased rate in the presence of the compound |

| Comet Assay | Comet Tail Moment | Dose-dependent increase in DNA damage |

| Intracellular Thiol Assay | Thiol Concentration | Dose-dependent decrease in intracellular thiols |

Conclusion

The proposed mechanism of action for this compound, centered on reductive activation and subsequent induction of DNA damage and redox stress, is strongly supported by the extensive literature on the nitroimidazole class of compounds. The outlined experimental protocols provide a clear and robust pathway for the empirical validation of this hypothesis. Successful validation would not only elucidate the precise molecular activity of this compound but also underscore its potential as a lead candidate for the development of novel therapeutics targeting anaerobic infections.

References

- 1. CAS 1141669-65-9: 4-Fluoro-5-(1H-imidazol-1-yl)-2-nitroben… [cymitquimica.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. lecturio.com [lecturio.com]

- 4. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 6. mdpi.com [mdpi.com]

- 7. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safety and Handling of Fluorinated Nitrobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated nitrobenzoic acids are a class of chemical compounds indispensable to modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Their unique molecular architecture, featuring a carboxylic acid, a nitro group, and one or more fluorine atoms, provides a versatile platform for creating complex molecules.[1][2] The presence of these functional groups allows for a variety of chemical transformations, including esterification, amidation, and nucleophilic aromatic substitution.[3][4] However, the very reactivity that makes these compounds so valuable also necessitates a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. This guide offers a detailed examination of the safe handling, storage, and disposal of fluorinated nitrobenzoic acids, grounded in established safety principles and technical data.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is the comprehensive identification and assessment of chemical hazards. Fluorinated nitrobenzoic acids, as a class, present several potential risks that must be managed to ensure a safe working environment.

Toxicological Profile

The primary routes of occupational exposure to fluorinated nitrobenzoic acids are inhalation, skin contact, and ingestion.[5] The available safety data sheets (SDS) for various isomers consistently highlight the following hazards:

-

Harmful if swallowed: Acute oral toxicity is a significant concern.[6][7]

-

Causes skin irritation: Direct contact can lead to skin irritation.[6][8]

-

Causes serious eye irritation: These compounds can cause significant eye irritation upon contact.[6][8]

-

May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[6]

Some nitroaromatic compounds are also suspected of causing genetic defects. While specific data for all fluorinated nitrobenzoic acids is not universally available, the general toxicological profile of nitroaromatic compounds warrants a cautious approach.[9]

Physicochemical Hazards

Fluorinated nitrobenzoic acids are typically crystalline solids at room temperature.[10] While not generally considered highly flammable, they may be combustible at high temperatures.[11] A significant, though often overlooked, hazard is the potential for dust explosions when handling finely powdered organic materials.

Reactivity Profile

The presence of both a carboxylic acid and a nitro group on the aromatic ring influences the reactivity of these molecules.[12] They are generally stable under normal storage conditions but can react with strong oxidizing agents and strong bases.[10][13] The nitro group, being electron-withdrawing, deactivates the ring towards electrophilic aromatic substitution.[12] It is crucial to avoid unintended reactions by segregating these compounds from incompatible materials.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential for minimizing exposure.[14]

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of fluorinated nitrobenzoic acid powders, especially weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[14]

-

Ventilation: Adequate ventilation in the laboratory is crucial to keep airborne concentrations low.[15]

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[16]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Item | Specifications and Rationale |

| Eye Protection | Safety Goggles | Must be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards to protect against splashes and dust.[14][15] |

| Face Protection | Face Shield | Recommended in addition to goggles when there is a significant risk of splashing or dust generation.[14] |

| Hand Protection | Chemical-resistant gloves | Nitrile or butyl gloves are suitable choices for protection against nitro compounds.[7][17] Always inspect gloves for integrity before each use and change them immediately upon contamination. |

| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[14] |

| Respiratory Protection | Dust mask or respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or when working outside of a fume hood.[10][14] |

Safe Handling and Storage Protocols

Adherence to standardized operating procedures is critical for the safe day-to-day handling of fluorinated nitrobenzoic acids.

General Handling Practices

-

Wash hands thoroughly after handling, even if gloves were worn.[18]

-

Avoid the formation and accumulation of dust.[10]

-

Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[14]

-

Keep containers clearly labeled with the chemical name and associated hazards.[19]

-

Use non-sparking tools to prevent ignition sources.[18]

Storage Requirements

Proper storage is crucial to maintain the stability of the compounds and prevent accidents.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][18]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[13]

-

Store locked up to restrict access to authorized personnel only.[18]

Spill Management and Emergency Procedures

Preparedness for accidental spills and exposures is a critical component of a comprehensive safety plan.

Spill Cleanup Protocol

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.[14]

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.[14]

-

Don PPE: Put on the appropriate PPE, including respiratory protection.[14]

-

Contain the Spill: For a solid spill, carefully sweep or vacuum up the material and place it into a labeled, sealed container for hazardous waste.[10] Avoid generating dust.[10]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the collected waste and contaminated materials in accordance with institutional and local regulations.[18]

First Aid Measures

Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.[20]

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[18] Seek immediate medical attention.[13] |

| Skin Contact | Remove contaminated clothing and wash off immediately with plenty of soap and water for at least 15 minutes.[10][16] If skin irritation persists, seek medical attention.[16] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[18] If breathing is difficult, give oxygen.[10] If not breathing, give artificial respiration.[10] Seek medical attention if you feel unwell.[18] |

| Ingestion | Do NOT induce vomiting.[10] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[10] Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately.[10] |

In any case of a chemical emergency, it is crucial to follow the "remove, remove, remove" principle: remove yourself from the area, remove contaminated clothing, and remove the substance from your skin.[21]

Waste Disposal

The disposal of fluorinated nitrobenzoic acids and their waste products must be handled with care to prevent environmental contamination.

-

Segregation: All waste containing these compounds must be collected in clearly labeled, compatible containers.[19] Do not mix with incompatible waste streams.[19]

-

Disposal Method: Disposal should be carried out through a licensed hazardous waste disposal facility.[18] Incineration at high temperatures is a potential method for the complete destruction of fluorinated organic compounds, though this requires specialized facilities to manage potentially hazardous byproducts.[22][23] Landfilling in designated hazardous waste landfills is another option, but it contains rather than destroys the compounds.[24] Always follow local, state, and federal regulations for hazardous waste disposal.[18]

Visualizing Safety Workflows

To further clarify the procedural logic, the following diagrams illustrate key safety workflows.

Standard Operating Procedure for Handling

Caption: Workflow for the safe handling of fluorinated nitrobenzoic acids.

Emergency Response Flowchart for Spills

Caption: Decision-making flowchart for a chemical spill response.

Conclusion

Fluorinated nitrobenzoic acids are powerful tools in the arsenal of the modern chemist. Their versatile reactivity enables the synthesis of novel compounds with significant potential in medicine and agriculture. However, this utility is intrinsically linked to potential hazards that demand respect and careful management. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can safely harness the synthetic power of these valuable compounds. A culture of safety, built on a foundation of technical understanding and procedural discipline, is paramount to protecting personnel and the environment.

References

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. westliberty.edu [westliberty.edu]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 4-Fluoro-3-nitrobenzoic acid(453-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

- 17. safety.fsu.edu [safety.fsu.edu]

- 18. chemicalbook.com [chemicalbook.com]

- 19. benchchem.com [benchchem.com]

- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 21. gov.uk [gov.uk]

- 22. epa.gov [epa.gov]

- 23. bund.net [bund.net]

- 24. mcfenvironmental.com [mcfenvironmental.com]

Methodological & Application

The Strategic Utility of 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic Acid in Modern Organic Synthesis

Introduction: A Multifaceted Building Block for Complex Molecule Synthesis

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the demand for versatile and highly functionalized building blocks is insatiable. 4-Fluoro-5-(1-imidazolyl)-2-nitrobenzoic acid emerges as a scaffold of significant strategic value. Its unique arrangement of three distinct functional groups—a carboxylic acid, a nitro group, and a fluorine atom—on a benzene ring, further embellished with an imidazole moiety, offers a rich tapestry of reactivity. This application note provides an in-depth exploration of the chemical personality of this reagent, detailing its application in key synthetic transformations and providing robust protocols for its use. The inherent electronic properties of the molecule, namely the strong electron-withdrawing effect of the nitro group, render the aromatic ring electron-deficient. This electronic posture is central to its utility, activating the fluorine atom for nucleophilic aromatic substitution (SNAr) and influencing the reactivity of the adjacent functional groups. For researchers engaged in the synthesis of heterocyclic libraries and complex active pharmaceutical ingredients (APIs), a thorough understanding of this reagent's capabilities is a gateway to innovative molecular design.

Molecular Characteristics and Reactivity Profile

The synthetic potential of this compound is best understood by dissecting the contribution of each functional group.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆FN₃O₄ | [1] |

| Molecular Weight | 251.17 g/mol | [1] |

| CAS Number | 1141669-65-9 | [1] |

| Appearance | Off-white to yellow solid | N/A |

| Solubility | Soluble in organic solvents such as DMSO, DMF | [1] |

The molecule's reactivity is governed by a synergistic interplay between its substituents:

-

The Nitro and Imidazole Groups: These groups are potent electron-withdrawing moieties that significantly lower the electron density of the aromatic ring. This activation is crucial for facilitating nucleophilic attack, particularly at the carbon bearing the fluorine atom.

-

The Fluoro Group: Positioned ortho to the nitro group, the fluorine atom is an excellent leaving group in SNAr reactions. This allows for the regioselective introduction of a wide array of nucleophiles, including amines, thiols, and alcohols, to forge new carbon-heteroatom bonds.

-

The Carboxylic Acid Group: This functional group provides a handle for standard transformations such as amide bond formation, esterification, or reduction to an alcohol. Its presence allows for the covalent attachment of the scaffold to other molecular fragments or a solid support for library synthesis.

This confluence of reactivity makes this compound a linchpin in multi-step synthetic sequences, particularly in the construction of fused heterocyclic systems.

Core Application: Synthesis of Substituted Benzimidazoles

A paramount application of this reagent is its use as a precursor for the synthesis of substituted benzimidazoles. The benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide spectrum of biological activities. The synthesis leverages the inherent reactivity of the nitro and fluoro substituents in a two-stage process: nucleophilic substitution followed by reductive cyclization.

Logical Workflow for Benzimidazole Synthesis

The following diagram illustrates the strategic sequence from this compound to a functionalized benzimidazole derivative.

Caption: Workflow for the synthesis of benzimidazoles.

Experimental Protocols

The following protocols are detailed, self-validating procedures for the key transformations involving this compound. Safety precautions, including the use of a fume hood and appropriate personal protective equipment, should be observed at all times.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Primary Amine

This protocol describes a representative procedure for the displacement of the fluoride atom with a primary amine. The reaction's success hinges on the electron-deficient nature of the aromatic ring, which facilitates the addition-elimination mechanism.[2]

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-